molecular formula C7H5ClFNaO2S B3039939 Sodium (2-chloro-6-fluorophenyl)methanesulfinate CAS No. 1417794-62-7

Sodium (2-chloro-6-fluorophenyl)methanesulfinate

Cat. No.: B3039939
CAS No.: 1417794-62-7
M. Wt: 230.62 g/mol
InChI Key: PCQDFYHNPYRHHQ-UHFFFAOYSA-M
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Description

Sodium (2-chloro-6-fluorophenyl)methanesulfinate is a chemical compound with the molecular formula C7H5ClFNaO2S and a molecular weight of 230.62 g/mol . This compound is characterized by the presence of a sulfinyl group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2-chloro-6-fluorophenyl)methanesulfinate typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfinate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and filtration, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium (2-chloro-6-fluorophenyl)methanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium (2-chloro-6-fluorophenyl)methanesulfinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium (2-chloro-6-fluorophenyl)methanesulfinate involves its ability to act as a sulfonylating agent. The compound interacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets include various functional groups such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Comparison: Sodium (2-chloro-6-fluorophenyl)methanesulfinate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other sodium sulfinates. The compound’s ability to participate in a wide range of reactions makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

sodium;(2-chloro-6-fluorophenyl)methanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S.Na/c8-6-2-1-3-7(9)5(6)4-12(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQDFYHNPYRHHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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